molecular formula C9H7BrFNO4 B8601829 Methyl 4-bromo-2-fluoro-6-(nitromethyl)benzoate

Methyl 4-bromo-2-fluoro-6-(nitromethyl)benzoate

Cat. No.: B8601829
M. Wt: 292.06 g/mol
InChI Key: DCIMUUPVVJHMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-2-fluoro-6-(nitromethyl)benzoate is a useful research compound. Its molecular formula is C9H7BrFNO4 and its molecular weight is 292.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7BrFNO4

Molecular Weight

292.06 g/mol

IUPAC Name

methyl 4-bromo-2-fluoro-6-(nitromethyl)benzoate

InChI

InChI=1S/C9H7BrFNO4/c1-16-9(13)8-5(4-12(14)15)2-6(10)3-7(8)11/h2-3H,4H2,1H3

InChI Key

DCIMUUPVVJHMMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nitromethane (10 mL, 169 mmol, 8 equiv.) is added cautiously to a suspension of sodium hydride (4.05 g, 169 mmol, 8 equiv.) and MgSO4 (40 g) in DMSO (100 mL) at rt and the resulting slurry is stirred for 0.25 h. To the resulting yellow slurry is added 4-bromo-2,6-difluorobenzoic acid methyl ester (5.3 g, 21 mmol) and the mixture is stirred at rt for 3 days at which point all the starting material has been consumed. Water (200 mL) and 6M HCl (50 mL) is added followed by DCM (200 mL). More water (500 mL) is added to yield a clear biphasic system. The aqueous layer is extracted with DCM (3×100 mL), the DCM layers are then combined, washed with saturated NaHCO3 and brine, and dried over MgSO4. Evaporation of the solvent affords an orange solid containing 64% of the desired material, used without further purification. LCMS; Rt=1.27 min (64%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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